molecular formula C13H7ClF2O2 B6399888 2-Chloro-4-(3,5-difluorophenyl)benzoic acid CAS No. 1262005-99-1

2-Chloro-4-(3,5-difluorophenyl)benzoic acid

Cat. No.: B6399888
CAS No.: 1262005-99-1
M. Wt: 268.64 g/mol
InChI Key: BZLHNVVHFPKCMU-UHFFFAOYSA-N
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Description

2-Chloro-4-(3,5-difluorophenyl)benzoic acid is an organic compound with the molecular formula C13H7ClF2O2. It is a derivative of benzoic acid, where the benzene ring is substituted with chlorine and difluorophenyl groups. This compound is significant in various fields, including medicinal chemistry and materials science, due to its unique chemical properties.

Properties

IUPAC Name

2-chloro-4-(3,5-difluorophenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF2O2/c14-12-5-7(1-2-11(12)13(17)18)8-3-9(15)6-10(16)4-8/h1-6H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZLHNVVHFPKCMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)F)F)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20689639
Record name 3-Chloro-3',5'-difluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262005-99-1
Record name 3-Chloro-3',5'-difluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(3,5-difluorophenyl)benzoic acid typically involves multiple steps:

    Chlorination: Starting with a difluorobenzene derivative, chlorination is performed to introduce the chlorine atom at the desired position.

    Acylation: The chlorinated intermediate undergoes acylation to form the corresponding ketone.

    Oxidation: The ketone is then oxidized to yield the benzoic acid derivative.

Industrial Production Methods

In industrial settings, the synthesis may involve:

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(3,5-difluorophenyl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate can be used under reflux conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of various substituted benzoic acids.

    Oxidation: Conversion to benzoic acid derivatives with higher oxidation states.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

2-Chloro-4-(3,5-difluorophenyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3,5-difluorophenyl)benzoic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4,5-difluorobenzoic acid
  • 4-Chloro-2,5-difluorobenzoic acid
  • 3,5-Difluorobenzoic acid

Uniqueness

2-Chloro-4-(3,5-difluorophenyl)benzoic acid is unique due to the specific positioning of the chlorine and difluorophenyl groups, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various applications .

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